molecular formula C13H10O4S2 B2573783 (2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid CAS No. 256488-33-2

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid

Cat. No. B2573783
CAS RN: 256488-33-2
M. Wt: 294.34
InChI Key: RBDAEOZWRCMCAO-VURMDHGXSA-N
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Description

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid, also known as TTA or ThioT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TTA is a member of a class of compounds known as thiazolidinediones, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

Scientific Research Applications

Molecular Engineering for Solar Cell Applications

A study focused on molecular engineering of organic sensitizers for solar cell applications has demonstrated the utility of functionalized unsymmetrical organic sensitizers, which include thiophene units and cyanoacrylic acid groups, showing their effectiveness in converting photon energy to current with high efficiency. The design and synthesis of these compounds underscore their potential in enhancing the performance of photovoltaic devices through molecular-level engineering (Kim et al., 2006).

Development of Bio-based Copolyesters

Research into the development of bio-based copolyesters has led to the synthesis of materials derived from thiophenedicarboxylic acid. These materials have shown promising properties, such as improved thermal stability and mechanical strength, making them suitable for various applications, including packaging and biomedical devices. The study highlights the potential of thiophene-based compounds in creating sustainable and environmentally friendly polymers (Wang et al., 2019).

Metal-Organic Frameworks (MOFs) for Environmental Applications

Thiophene-functionalized dicarboxylate has been utilized in constructing metal-organic frameworks (MOFs) with applications in luminescence sensing and pollutant removal. These MOFs exhibit selectivity towards various environmental contaminants, including heavy metals and organic pollutants, demonstrating the potential of thiophene-based compounds in environmental monitoring and remediation efforts (Zhao et al., 2017).

Synthesis and Evaluation of Novel Imaging Agents

The synthesis and biological evaluation of novel imaging agents, specifically bisphosphonates labeled with technetium-99m, have been explored for their superior bone imaging capabilities. These studies indicate the potential of thiophene derivatives in developing new diagnostic tools for bone-related diseases, showcasing the versatility of thiophene compounds in medical research (Qiu et al., 2011).

Amelioration of Acute Lung Injury

Research has also highlighted the potential of 2,3-butanediol, a compound related to thiophene derivatives, in ameliorating acute lung injury induced by endotoxins. This study suggests the broader applicability of compounds within the same family as thiophene derivatives in therapeutic applications, particularly in modulating immune responses and protecting against inflammatory diseases (Hsieh et al., 2007).

Mechanism of Action

Target of Action

The primary target of the compound (2z)-2-{[5-(thiophen-2-yl)thiophen-2-yl]methylidene}butanedioic acid, also known as IDI1_017871, is the enzyme IDI1 . IDI1 is an essential metabolic gene related to cholesterol synthesis and transport .

Mode of Action

The compound IDI1_017871 can regulate cholesterol synthesis and transport through its interaction with IDI1 . This interaction is mediated by another protein, SREBP2 . The compound IDI1_017871 has also been found to interact with the important regulator of innate immunity cGAS and recruits the E3 ligase TRIM41 to promote cGAS ubiquitination and degradation, inhibiting the cGAS-Sting signaling pathway .

Biochemical Pathways

The compound IDI1_017871 affects the cholesterol synthesis pathway by regulating the activity of IDI1 . IDI1 encodes a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Pharmacokinetics

The compound’s ability to interact with idi1 and srebp2 suggests that it may be able to penetrate cells and reach its target sites .

Result of Action

The result of the action of the compound IDI1_017871 is the regulation of cholesterol synthesis and transport . By interacting with IDI1 and SREBP2, the compound can reduce cholesterol intake and decrease cholesterol synthesis . This can have significant effects on cellular metabolism and function.

Action Environment

The action of the compound IDI1_017871 can be influenced by various environmental factors. For example, the presence of other compounds that interact with IDI1 or SREBP2 could potentially affect the efficacy of IDI1_017871 Additionally, the stability of the compound could be affected by factors such as pH and temperature

properties

IUPAC Name

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S2/c14-12(15)7-8(13(16)17)6-9-3-4-11(19-9)10-2-1-5-18-10/h1-6H,7H2,(H,14,15)(H,16,17)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDAEOZWRCMCAO-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C=C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(S2)/C=C(/CC(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid

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